Maltose hydrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

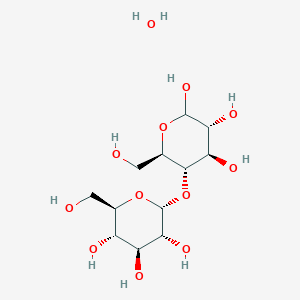

Maltose hydrate, also known as maltobiose hydrate or malt sugar hydrate, is a disaccharide composed of two glucose molecules linked by an α(1→4) glycosidic bond. It is a white crystalline powder that is highly soluble in water and has a sweet taste. This compound is commonly found in germinating grains and is a key component in the production of malt and beer .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Maltose hydrate can be synthesized through the enzymatic hydrolysis of starch. The enzyme β-amylase breaks down starch into maltose, which can then be crystallized to form this compound. The reaction conditions typically involve maintaining a temperature of around 60°C and a pH of 4.5-5.5 .

Industrial Production Methods

In industrial settings, this compound is produced by the enzymatic hydrolysis of starch using β-amylase. The process involves liquefying starch, followed by saccharification to produce maltose. The maltose solution is then concentrated and crystallized to obtain this compound .

Análisis De Reacciones Químicas

Types of Reactions

Maltose hydrate undergoes several types of chemical reactions, including:

Hydrolysis: This compound can be hydrolyzed by the enzyme maltase to produce two glucose molecules.

Oxidation: this compound can be oxidized to form maltobionic acid.

Reduction: this compound can be reduced to form maltitol.

Common Reagents and Conditions

Hydrolysis: Enzyme maltase, pH 6.0-7.0, temperature 37°C.

Oxidation: Oxidizing agents such as bromine water or nitric acid.

Reduction: Reducing agents such as sodium borohydride or hydrogen in the presence of a catalyst.

Major Products Formed

Hydrolysis: Glucose.

Oxidation: Maltobionic acid.

Reduction: Maltitol.

Aplicaciones Científicas De Investigación

Maltose hydrate has a wide range of applications in scientific research, including:

Chemistry: Used as a substrate in enzymatic reactions to study enzyme kinetics and mechanisms.

Biology: Utilized in cell culture media as a carbon source to support cell growth and metabolism.

Industry: Used in the brewing industry for the production of beer and other malt beverages.

Mecanismo De Acción

Maltose hydrate exerts its effects primarily through its hydrolysis to glucose by the enzyme maltase. The glucose produced is then utilized in various metabolic pathways to provide energy for cellular processes. The molecular targets involved include maltase and other enzymes in the glycolytic pathway .

Comparación Con Compuestos Similares

Similar Compounds

Sucrose: A disaccharide composed of glucose and fructose linked by an α(1→2) glycosidic bond.

Lactose: A disaccharide composed of glucose and galactose linked by a β(1→4) glycosidic bond.

Trehalose: A disaccharide composed of two glucose molecules linked by an α(1→1) glycosidic bond.

Cellobiose: A disaccharide composed of two glucose molecules linked by a β(1→4) glycosidic bond.

Uniqueness of Maltose Hydrate

This compound is unique in its ability to readily absorb moisture from the environment, making it highly hygroscopic. This property allows it to form stable hydrates, which are useful in various industrial and research applications. Additionally, its specific glycosidic linkage (α(1→4)) distinguishes it from other disaccharides and influences its reactivity and enzymatic hydrolysis .

Propiedades

Fórmula molecular |

C12H24O12 |

|---|---|

Peso molecular |

360.31 g/mol |

Nombre IUPAC |

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol;hydrate |

InChI |

InChI=1S/C12H22O11.H2O/c13-1-3-5(15)6(16)9(19)12(22-3)23-10-4(2-14)21-11(20)8(18)7(10)17;/h3-20H,1-2H2;1H2/t3-,4-,5-,6+,7-,8-,9-,10-,11?,12-;/m1./s1 |

Clave InChI |

WSVLPVUVIUVCRA-LEHKWIQMSA-N |

SMILES isomérico |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](OC([C@@H]([C@H]2O)O)O)CO)O)O)O)O.O |

SMILES canónico |

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O.O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Methylenehexahydrofuro[2,3-b]furan](/img/no-structure.png)

![(E)-1-(10-Carboxydecyl)-4-((3-methylbenzo[d]thiazol-2(3H)-ylidene)methyl)quinolin-1-ium bromide](/img/structure/B13714344.png)